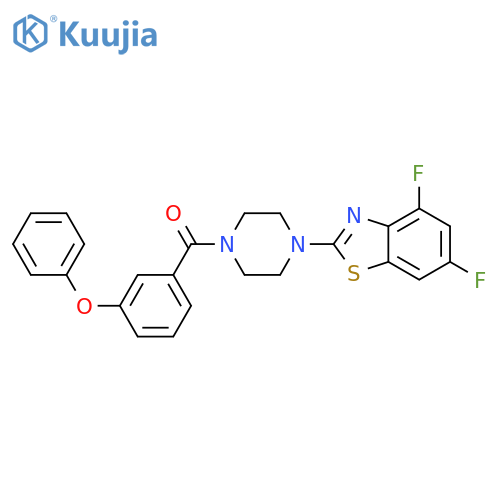

Cas no 922627-11-0 (4,6-difluoro-2-4-(3-phenoxybenzoyl)piperazin-1-yl-1,3-benzothiazole)

4,6-difluoro-2-4-(3-phenoxybenzoyl)piperazin-1-yl-1,3-benzothiazole 化学的及び物理的性質

名前と識別子

-

- Methanone, [4-(4,6-difluoro-2-benzothiazolyl)-1-piperazinyl](3-phenoxyphenyl)-

- 4,6-difluoro-2-4-(3-phenoxybenzoyl)piperazin-1-yl-1,3-benzothiazole

-

- インチ: 1S/C24H19F2N3O2S/c25-17-14-20(26)22-21(15-17)32-24(27-22)29-11-9-28(10-12-29)23(30)16-5-4-8-19(13-16)31-18-6-2-1-3-7-18/h1-8,13-15H,9-12H2

- InChIKey: BRBZAOYNHSGKGN-UHFFFAOYSA-N

- ほほえんだ: C(N1CCN(C2=NC3=C(F)C=C(F)C=C3S2)CC1)(C1=CC=CC(OC2=CC=CC=C2)=C1)=O

4,6-difluoro-2-4-(3-phenoxybenzoyl)piperazin-1-yl-1,3-benzothiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2609-2152-10μmol |

4,6-difluoro-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole |

922627-11-0 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2609-2152-3mg |

4,6-difluoro-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole |

922627-11-0 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2609-2152-4mg |

4,6-difluoro-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole |

922627-11-0 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2609-2152-30mg |

4,6-difluoro-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole |

922627-11-0 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2609-2152-2mg |

4,6-difluoro-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole |

922627-11-0 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2609-2152-5mg |

4,6-difluoro-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole |

922627-11-0 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2609-2152-20mg |

4,6-difluoro-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole |

922627-11-0 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2609-2152-15mg |

4,6-difluoro-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole |

922627-11-0 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2609-2152-25mg |

4,6-difluoro-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole |

922627-11-0 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2609-2152-1mg |

4,6-difluoro-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole |

922627-11-0 | 90%+ | 1mg |

$54.0 | 2023-05-16 |

4,6-difluoro-2-4-(3-phenoxybenzoyl)piperazin-1-yl-1,3-benzothiazole 関連文献

-

1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339

-

Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378

4,6-difluoro-2-4-(3-phenoxybenzoyl)piperazin-1-yl-1,3-benzothiazoleに関する追加情報

4,6-Difluoro-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole: A Comprehensive Overview

The compound 4,6-difluoro-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole, identified by the CAS number 922627-11-0, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzothiazoles, which are known for their versatile properties and wide-ranging uses in drug discovery, material science, and analytical chemistry.

Recent studies have highlighted the unique structural features of this compound, particularly its fluorinated benzothiazole core and the piperazine ring substituted with a phenoxybenzoyl group. The presence of fluorine atoms at positions 4 and 6 on the benzothiazole ring contributes to its enhanced stability and bioavailability. Moreover, the piperazine moiety, a six-membered ring containing two nitrogen atoms, adds flexibility and hydrogen bonding capabilities, making it an attractive scaffold for drug design.

The phenoxybenzoyl group attached to the piperazine ring introduces additional electronic and steric effects, which can influence the compound's interaction with biological targets. This substitution pattern has been shown to enhance the molecule's ability to bind to specific receptors or enzymes, making it a promising candidate for therapeutic applications. Recent research has focused on its potential as an anti-inflammatory agent, where it has demonstrated significant activity in reducing inflammation in preclinical models.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic aromatic substitution and coupling reactions. The use of advanced catalytic systems has enabled higher yields and better purity levels, ensuring its suitability for large-scale production in pharmaceutical settings.

From an analytical standpoint, the compound's structure has been thoroughly characterized using techniques such as NMR spectroscopy and mass spectrometry. These analyses have confirmed its molecular formula as C20H15F2N3O2, with a molecular weight of approximately 407 g/mol. Its physical properties, including solubility and melting point, have also been extensively studied to optimize its formulation for various applications.

The integration of computational chemistry tools has further enhanced our understanding of this compound's behavior at the molecular level. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, aiding in the design of more effective derivatives.

In conclusion, 4,6-difluoro-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS No. 922627-11-0) represents a cutting-edge molecule with immense potential across multiple scientific domains. Its unique structure and functional groups make it a valuable asset in both academic research and industrial development.

922627-11-0 (4,6-difluoro-2-4-(3-phenoxybenzoyl)piperazin-1-yl-1,3-benzothiazole) 関連製品

- 1785108-68-0(1-(2-methylpropyl)-1H-pyrazol-5-ylmethanol)

- 405931-43-3(4-chloro-6-(cyclohexyloxy)pyrimidine)

- 895488-04-7(2-(phenylsulfanyl)-N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-ylacetamide)

- 1443287-85-1(4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine)

- 400074-12-6(Ethyl 2-{2-3-chloro-5-(trifluoromethyl)-2-pyridinylhydrazino}-3,3,3-trifluoro-2-hydroxypropanoate)

- 165317-79-3(4-(4-Chlorophenyl)-3-cyclohexene-1-carboxylic Acid)

- 2668314-60-9(Methyl 7(E)-nonadecenoate)

- 1536689-50-5(8-bromo-5-chloroquinolin-2-amine)

- 2229310-89-6(4-2-(dimethylamino)-5-fluorophenylbutan-2-ol)

- 2097934-48-8(3-fluoro-N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}benzamide)